1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including reductive amination and HPLC purification, to achieve high purity and specific activity. For example, the synthesis of a potent nonpeptide CCR1 antagonist utilized a module-assisted two-step one-pot procedure, highlighting the complexity and precision required in synthesizing such compounds (Mäding et al., 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the compound's configuration and conformation. For instance, the crystal structure of related compounds can reveal nearly planar molecular structures stabilized by intramolecular hydrogen bonds, providing insights into the three-dimensional arrangement of atoms (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of urea derivatives are influenced by their functional groups and structural features. For example, the reaction of urea with methylolphenols under acidic conditions can lead to the formation of various urea derivatives, showcasing the reactivity and potential for forming diverse chemical structures (Tomita & Hse, 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. While specific data for the compound is not directly available, studies on similar compounds can provide valuable insights into these properties.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for potential applications in medicinal chemistry. The synthesis and evaluation of similar compounds, such as urea derivatives with antiproliferative activity against cancer cell lines, highlight the importance of understanding these properties for drug development purposes (Jian Feng et al., 2020).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
Please consult with a professional chemist or a relevant expert for more specific and detailed information. It’s also important to note that handling chemical substances should always be done with appropriate safety measures and ethical considerations in mind.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-17-7-8-18(19(10-17)29-2)24-21(27)23-11-15-9-20(26)25(13-15)12-14-3-5-16(22)6-4-14/h3-8,10,15H,9,11-13H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQDMCVDAKPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.